molecular formula C10H13N3O B2471048 5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097873-12-4

5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2471048
CAS RN: 2097873-12-4
M. Wt: 191.234
InChI Key: WPFWKKUCMTVTRH-UHFFFAOYSA-N
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Description

The compound “5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a bicyclic heptane structure, a pyrimidine ring, and an oxygen atom . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cycloaddition reactions . For instance, bicyclo [2.2.1]heptane derivatives can be synthesized via a formal [4 + 2] cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bicyclic heptane structure is a common motif in many natural products and pharmaceuticals . The pyrimidine ring is a key component of many biological molecules, including the nucleic acids DNA and RNA .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrimidine ring and the bicyclic heptane structure. Pyrimidine rings can undergo a variety of reactions, including nucleophilic substitutions and condensations . The bicyclic heptane structure could also participate in various reactions, depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine ring could increase its polarity, potentially affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not known without specific context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with. The pyrimidine ring could potentially interact with biological macromolecules through pi stacking or hydrogen bonding .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For instance, if it shows biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

5-(6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-2-10(12-6-11-7)13-4-9-3-8(13)5-14-9/h2,6,8-9H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFWKKUCMTVTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

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